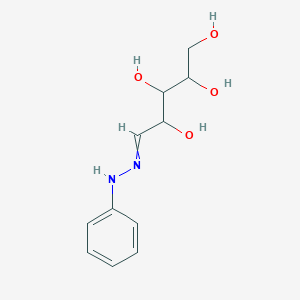
5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol is a chemical compound with the molecular formula C11H16N2O4 It is characterized by the presence of a phenylhydrazine group attached to a pentane backbone with four hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol typically involves the reaction of phenylhydrazine with a suitable pentane derivative. One common method is the condensation reaction between phenylhydrazine and pentane-1,2,3,4-tetrol under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phenylhydrazine group can be reduced to form aniline derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of pentane-1,2,3,4-tetrone.
Reduction: Formation of 5-(phenylamino)pentane-1,2,3,4-tetrol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol involves its interaction with various molecular targets. The phenylhydrazine group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol: Similar structure but with an additional phenylhydrazine group.
D-Arabinose phenylhydrazone: Similar backbone but different functional groups.
Uniqueness
5-(Phenylhydrazinylidene)pentane-1,2,3,4-tetrol is unique due to its specific arrangement of hydroxyl groups and the presence of a single phenylhydrazine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H16N2O4 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2 |
Clé InChI |
UJFBUGYDKFCOBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















